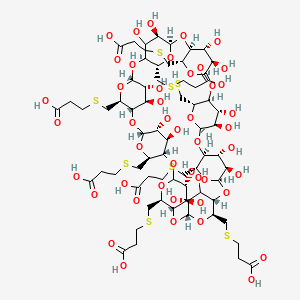
Monothio Sugammadex Sodium
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Monothio Sugammadex Sodium is a modified gamma-cyclodextrin compound. It is a derivative of Sugammadex, which is known for its ability to reverse neuromuscular blockade induced by aminosteroid nondepolarizing neuromuscular blocking agents such as rocuronium and vecuronium . This compound has a molecular formula of C69H108O46S8 •xNa and a molecular weight of 1930.09 .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The preparation of Monothio Sugammadex Sodium involves the reaction of gamma-cyclodextrin with tri-n-butylphosphine and halogens (F, Cl, Br, or I) in an organic solvent to obtain an intermediate compound. This intermediate is then reacted with methyl 3-mercaptopropionate in the presence of alkali metal hydride in an organic solvent . Another method involves reacting 6-perdeoxy-6-per-halo-gamma-cyclodextrin with 3-mercapto propionic acid in the presence of alkali metal alkoxide in organic solvents .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves precise control of reaction conditions, including temperature, solvent choice, and purification steps to ensure high yield and purity of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
Monothio Sugammadex Sodium undergoes various chemical reactions, including:
Oxidation: The sulfur atoms in the compound can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form thiols.
Substitution: The compound can undergo nucleophilic substitution reactions where the sulfur atoms are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles such as thiols, amines, or halides are used under basic or acidic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Monothio Sugammadex Sodium has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a reference material for analytical standards.
Biology: Studied for its potential to interact with biological molecules and its effects on cellular processes.
Industry: Used in the development of new pharmaceuticals and as a component in various chemical processes.
Mécanisme D'action
Monothio Sugammadex Sodium exerts its effects by forming tight water-soluble complexes with steroidal neuromuscular blocking drugs at a 1:1 ratio. This encapsulation creates a concentration gradient that favors the movement of the neuromuscular blocking agent from the neuromuscular junction into the plasma, thereby reversing the blockade . The compound does not affect the release or breakdown of acetylcholine .
Comparaison Avec Des Composés Similaires
Similar Compounds
Sugammadex: The parent compound, known for its ability to reverse neuromuscular blockade.
Cyclodextrins: A family of cyclic oligosaccharides with similar structural properties.
Gamma-Cyclodextrin: A specific type of cyclodextrin used as a starting material for the synthesis of Monothio Sugammadex Sodium.
Uniqueness
This compound is unique due to the presence of sulfur atoms, which enhance its binding affinity and specificity for certain neuromuscular blocking agents. This modification allows for more efficient reversal of neuromuscular blockade compared to its parent compound, Sugammadex .
Propriétés
Formule moléculaire |
C69H108O46S8 |
|---|---|
Poids moléculaire |
1930.1 g/mol |
Nom IUPAC |
3-[[(1S,3S,5S,6S,8S,10S,11S,13S,15S,16S,18S,20S,21S,25S,26S,28S,30S,31S,33S,35S,36S,38S,40S,41R,42R,43R,44R,46R,47R,48R,49R,50R,51R,52R,54R,55R,56R)-5,10,15,20,25,30-hexakis(2-carboxyethylsulfanylmethyl)-41,42,43,44,45,46,47,48,49,50,51,52,53,54,55,56-hexadecahydroxy-40-(sulfanylmethyl)-2,4,7,9,12,14,17,19,22,24,27,29,32,34,37,39-hexadecaoxanonacyclo[36.2.2.23,6.28,11.213,16.218,21.223,26.228,31.233,36]hexapentacontan-35-yl]methylsulfanyl]propanoic acid |
InChI |
InChI=1S/C69H108O46S8/c70-31(71)1-8-117-16-24-55-40(86)48(94)64(102-24)111-57-26(18-119-10-3-33(74)75)104-66(50(96)42(57)88)113-59-28(20-121-12-5-35(78)79)106-68(52(98)44(59)90)115-61-30(22-123-14-7-37(82)83)107-69(53(99)45(61)91)114-60-29(21-122-13-6-36(80)81)105-67(51(97)43(60)89)112-58-27(19-120-11-4-34(76)77)103-65(49(95)41(58)87)110-56-25(17-118-9-2-32(72)73)101-63(47(93)39(56)85)108-54-23(15-116)100-62(109-55)46(92)38(54)84/h23-30,38-69,84-99,116H,1-22H2,(H,70,71)(H,72,73)(H,74,75)(H,76,77)(H,78,79)(H,80,81)(H,82,83)/t23-,24-,25-,26-,27-,28-,29-,30-,38-,39-,40-,41?,42?,43-,44-,45-,46-,47-,48-,49-,50-,51-,52-,53-,54-,55-,56-,57-,58-,59-,60-,61-,62-,63-,64-,65-,66-,67-,68?,69-/m1/s1 |
Clé InChI |
WNIHGHUTZOVWBB-KJVCLXJNSA-N |
SMILES isomérique |
C(CSC[C@@H]1[C@@H]2[C@@H]([C@H]([C@H](O1)O[C@@H]3[C@H](O[C@@H]([C@@H]([C@H]3O)O)O[C@@H]4[C@H](O[C@@H]([C@@H]([C@H]4O)O)O[C@@H]5[C@H](O[C@@H]([C@@H](C5O)O)O[C@@H]6[C@H](OC([C@@H]([C@H]6O)O)O[C@@H]7[C@H](O[C@@H]([C@@H]([C@H]7O)O)O[C@@H]8[C@H](O[C@@H]([C@@H]([C@H]8O)O)O[C@@H]9[C@H](O[C@H](O2)[C@@H](C9O)O)CSCCC(=O)O)CSCCC(=O)O)CSCCC(=O)O)CSCCC(=O)O)CSCCC(=O)O)CSCCC(=O)O)CS)O)O)C(=O)O |
SMILES canonique |
C(CSCC1C2C(C(C(O1)OC3C(OC(C(C3O)O)OC4C(OC(C(C4O)O)OC5C(OC(C(C5O)O)OC6C(OC(C(C6O)O)OC7C(OC(C(C7O)O)OC8C(OC(C(C8O)O)OC9C(OC(O2)C(C9O)O)CS)CSCCC(=O)O)CSCCC(=O)O)CSCCC(=O)O)CSCCC(=O)O)CSCCC(=O)O)CSCCC(=O)O)O)O)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


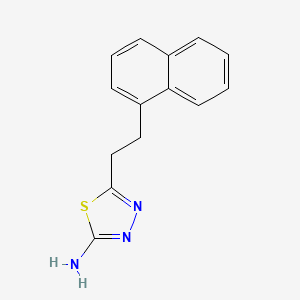
![7-(3-Methoxyphenyl)-2-[4-(1-methylpiperidin-4-yl)-2-propan-2-yloxyanilino]thieno[3,2-d]pyrimidine-6-carboxamide](/img/structure/B13843650.png)
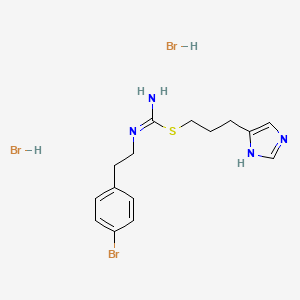
![[1-(1-benzothiophen-2-yl)ethyl-carbamoylamino] acetate](/img/structure/B13843657.png)
![5,6-dihydro-4H-thieno[2,3-b]thiopyran-4-ol](/img/structure/B13843661.png)
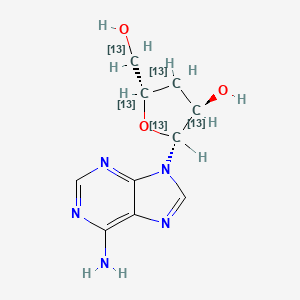
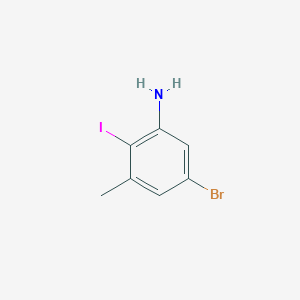
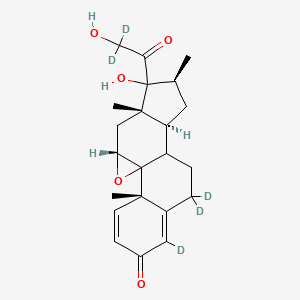

![N-[4-Cyano-3-(trifluoromethyl)phenyl]-2-hydroxy-5-nitrobenzamide](/img/structure/B13843686.png)
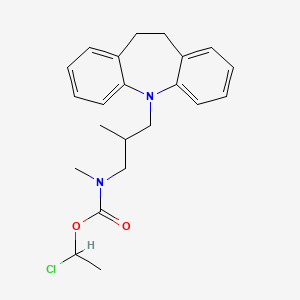
![ethyl N-[2-amino-4-[(3-cyanophenyl)methoxy]phenyl]carbamate](/img/structure/B13843693.png)
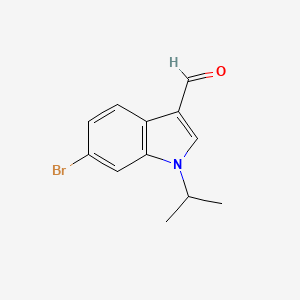
![6,8,9,10-Tetrahydro-6,10-methano-7H-pyrazino[2,3-h][3]benzazepin-7-one](/img/structure/B13843703.png)
